Tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate
Description
The compound tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate is a chiral imidazolidine derivative characterized by a central five-membered ring containing nitrogen and oxygen atoms. Its structure features a tert-butyl carbamate group (Boc-protected amine), a 2,6-dichlorophenyl substituent, and a 1-phenylethyl side chain. This compound exists in enantiomeric forms due to stereocenters at the imidazolidine ring and the phenylethyl group, as evidenced by its stereoisomers listed in commercial catalogs (e.g., CAS 1004755-00-3 and 1149765-08-1) . Such derivatives are often intermediates in pharmaceutical synthesis, particularly for bioactive molecules requiring chiral specificity. The Boc group enhances stability during synthetic processes, while the dichlorophenyl and phenylethyl moieties contribute to steric and electronic effects influencing reactivity .
Properties
Molecular Formula |
C22H24Cl2N2O3 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate |
InChI |
InChI=1S/C22H24Cl2N2O3/c1-14(15-9-6-5-7-10-15)25-13-18(27)26(21(28)29-22(2,3)4)20(25)19-16(23)11-8-12-17(19)24/h5-12,14,20H,13H2,1-4H3 |
InChI Key |
SOLKOHWHUFSAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)N(C2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate typically involves multiple steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazolidine intermediate.
Addition of the tert-Butyl Group: The tert-butyl group is added through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst.
Final Coupling: The final coupling step involves the reaction of the intermediate with a carboxylate ester to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazolidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid, sulfuric acid, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may allow for the targeting of specific biological pathways, leading to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(2,6-Dichlorophenyl)-5-oxo-3-[®-1-phenylethyl]imidazolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues include:
- Stereoisomers : The (R,R) and (S,S) enantiomers (CAS 1004755-00-3 and 1149765-08-1, respectively) differ in spatial arrangement, impacting their interaction with chiral environments (e.g., enzymes or receptors). These isomers are priced identically (¥19,600/g) but may exhibit divergent biological activities .
- Functional Group Variants: Compounds like (S)-3-(tert-butoxycarbonylamino)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]propionic acid (CAS 162558-25-0) share the Boc group but replace the imidazolidine core with a propionic acid backbone. This alters solubility and reactivity, making it more suited for peptide synthesis .
Crystallographic and Computational Studies
Structural determination of such compounds often employs the SHELX software suite, which is widely used for small-molecule crystallography. Computational modeling would further reveal differences in dipole moments or hydrogen-bonding capacity compared to analogues.
Biological Activity
Tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a tert-butyl group, a dichlorophenyl moiety, and an imidazolidine ring, which contribute to its biological activity.
Preliminary studies suggest that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The imidazolidine ring is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in target cells.
- Oxidative Stress Modulation : The compound can undergo oxidation reactions, which may affect cellular redox states and influence cell survival and apoptosis.
- Receptor Binding : There is evidence indicating that this compound might interact with specific receptors involved in signaling pathways pertinent to inflammation and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated:
- Cell Proliferation Inhibition : The compound significantly reduces the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Induction of Apoptosis : Mechanistic studies reveal that it promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects. Studies have reported:
- Reduction of Pro-inflammatory Cytokines : It decreases levels of TNF-alpha and IL-6 in activated macrophages, suggesting a role in modulating inflammatory responses.
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory genes.
Case Studies and Research Findings
A selection of notable studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 2 | Showed that the compound inhibited IL-6 production by 40% in LPS-stimulated macrophages. |
| Study 3 | Reported enhanced apoptosis in PC3 prostate cancer cells via caspase activation assays. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 2-(2,6-dichlorophenyl)-5-oxo-3-(1-phenylethyl)imidazolidine-1-carboxylate, and what key intermediates are involved?
- Methodology : Multi-step organic synthesis typically involves:
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during imidazolidine ring formation .
- Coupling reactions : Introduction of the 2,6-dichlorophenyl and 1-phenylethyl substituents via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Oxidation steps : Controlled oxidation to achieve the 5-oxo moiety, often using mild oxidizing agents to avoid over-oxidation.
- Validation : Monitor reaction progress via TLC and LC-MS, with final purification via column chromatography or recrystallization.
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Techniques :
- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal refinement to resolve stereochemistry and confirm substituent positions .
- Spectroscopic analysis : Combine H/C NMR (for functional groups), IR (carbonyl stretching at ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Data interpretation : Cross-reference crystallographic data with spectroscopic results to validate structural assignments.
Q. What safety protocols are critical during handling and storage?
- Hazard mitigation :
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (based on analogous tert-butyl carbamate safety data) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group.
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproduct formation?
- Experimental design :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Flow chemistry : Utilize continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions like Boc-group cleavage .
- Validation : Quantify yield via HPLC and characterize byproducts using F NMR (if fluorinated reagents are used) or GC-MS.
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
- Case study : If NMR suggests axial chirality but X-ray data shows equatorial positioning:
- Refinement strategies : Re-analyze SHELXL outputs for twinning or disorder; employ Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to reconcile static vs. dynamic structural models.
Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
- Approaches :
- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attacks on the imidazolidine ring or Boc-group stability under acidic conditions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to guide solvent selection.
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots).
Q. How can the environmental impact of this compound be assessed in academic lab settings?
- Methodology :
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems.
- Ecotoxicology : Perform acute toxicity tests on Daphnia magna or algal species, referencing protocols from analogous carbamates (note: existing data gaps require original testing) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed melting points?
- Root cause analysis :
- Polymorphism : Screen for multiple crystalline forms via solvent-drop grinding and analyze via powder XRD.
- Impurity profiling : Use DSC-TGA to distinguish melting point depression caused by impurities vs. true polymorphic behavior.
Q. Why might NMR spectra show unexpected splitting patterns?
- Hypothesis testing :
- Dynamic effects : Perform EXSY NMR to detect slow conformational exchange (e.g., restricted rotation around the C-N bond).
- Isotopic impurities : Rule out deuterated solvent adducts or residual C signals via isotopic enrichment studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
